6-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one
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Overview
Description
6-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one is a synthetic organic compound that belongs to the class of indenone derivatives This compound is characterized by the presence of a bromine atom at the 6th position and a dimethylamino group at the 2nd position of the indenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1H-inden-1-one, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Dimethylamino Group Introduction: The brominated intermediate is then reacted with dimethylamine in the presence of a base such as sodium hydride or potassium carbonate to introduce the dimethylamino group at the 2nd position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Condensation Reactions: The dimethylamino group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Various substituted indenone derivatives depending on the nucleophile used.
Oxidation Products: Oxo derivatives with increased oxidation state.
Reduction Products: Hydro derivatives with reduced oxidation state.
Scientific Research Applications
6-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of novel materials and chemical intermediates for industrial processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-hydroxypyridinate: A compound with a similar bromine substitution but different functional groups.
6-Bromo-2-methylbenzo[d]thiazole: Another brominated compound with a thiazole ring.
6-Bromo-2-N,N-dimethylaminopyridine: A compound with a similar dimethylamino group but different core structure.
Uniqueness
6-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one is unique due to its specific combination of bromine and dimethylamino substitutions on the indenone ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H12BrNO |
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Molecular Weight |
266.13 g/mol |
IUPAC Name |
(2Z)-6-bromo-2-(dimethylaminomethylidene)-3H-inden-1-one |
InChI |
InChI=1S/C12H12BrNO/c1-14(2)7-9-5-8-3-4-10(13)6-11(8)12(9)15/h3-4,6-7H,5H2,1-2H3/b9-7- |
InChI Key |
CDEUDOSBQGGMRJ-CLFYSBASSA-N |
Isomeric SMILES |
CN(C)/C=C\1/CC2=C(C1=O)C=C(C=C2)Br |
Canonical SMILES |
CN(C)C=C1CC2=C(C1=O)C=C(C=C2)Br |
Origin of Product |
United States |
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